Ethyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate
Description
Ethyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate (CAS: 1332622-30-6) is a β-keto ester characterized by a 2-bromo-4-fluorophenyl substituent at the 3-position of the propanoate backbone. Its molecular formula is C₁₁H₁₀BrFO₃, with a molecular weight of 430.34 g/mol . This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic frameworks and bioactive molecules. Its bromine and fluorine substituents confer distinct electronic and steric properties, enabling selective reactivity in cross-coupling reactions and nucleophilic substitutions. The compound is typically synthesized via alkylation or condensation reactions involving ethyl 3-oxopropanoate derivatives and halogenated aromatic electrophiles, as outlined in synthetic protocols from LookChem .
Properties
Molecular Formula |
C11H10BrFO3 |
|---|---|
Molecular Weight |
289.10 g/mol |
IUPAC Name |
ethyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H10BrFO3/c1-2-16-11(15)6-10(14)8-4-3-7(13)5-9(8)12/h3-5H,2,6H2,1H3 |
InChI Key |
KHZQWMCHAJPHNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)F)Br |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation of Fluorobenzene
The synthesis begins with the Friedel-Crafts acylation of fluorobenzene to introduce an acetyl group. In a representative procedure, fluorobenzene reacts with phenyl acetyl chloride in the presence of AlCl₃ at -10°C to 0°C to yield 1-(4-fluorophenyl)-2-phenylethanone . This step ensures regioselective acylation at the para position relative to the fluorine atom due to its electron-withdrawing nature.
Key Reaction Conditions :
Bromination at the α-Position
The α-position of the ketone is brominated using elemental bromine in the presence of HBr in acetic acid . For example, treating 1-(4-fluorophenyl)-2-phenylethanone with bromine in methylene chloride at 26±2°C produces 2-bromo-1-(4-fluorophenyl)-2-phenylethanone .
Optimization Insights :
Esterification via Nucleophilic Substitution
The brominated ketone undergoes nucleophilic substitution with ethyl acetoacetate in acetone under basic conditions (e.g., K₂CO₃ ) to form the target β-keto ester.
Example Protocol :
-
2-Bromo-1-(4-fluorophenyl)-2-phenylethanone (1 equiv.)
-
Ethyl acetoacetate (1.2 equiv.)
-
Solvent: Acetone
-
Base: K₂CO₃ (1.5 equiv.)
-
Temperature: 18–26°C
-
Yield: 68–75%
Direct Bromination of Preformed Keto Esters
Synthesis of Ethyl 3-(4-Fluorophenyl)-3-oxopropanoate
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate is synthesized via Claisen condensation between ethyl acetate and 4-fluorobenzoyl chloride in the presence of NaH or LDA .
Reaction Scheme :
Typical Conditions :
Regioselective Bromination
The preformed keto ester is brominated at the 2-position of the phenyl ring using N-bromosuccinimide (NBS) or Br₂ in CCl₄ under radical or electrophilic conditions.
Electrophilic Bromination Protocol :
-
Substrate: Ethyl 3-(4-fluorophenyl)-3-oxopropanoate
-
Brominating agent: Br₂ (1.1 equiv.)
-
Solvent: CCl₄
-
Catalyst: FeBr₃ (0.1 equiv.)
-
Temperature: 0°C to 25°C
Mechanistic Notes :
-
The fluorine atom deactivates the ring, directing bromine to the ortho position via σ-complex stabilization.
-
Radical bromination (e.g., using AIBN as an initiator) may improve regioselectivity.
Suzuki-Miyaura Coupling for Late-Stage Functionalization
Boronic Ester Preparation
A boronic ester intermediate is synthesized by reacting 2-bromo-4-fluorophenyl triflate with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and KOAc .
Key Data :
Coupling with Ethyl 3-Oxopropanoate
The boronic ester undergoes Suzuki-Miyaura coupling with ethyl 3-oxopropanoate triflate using Pd(OAc)₂ and XPhos as a ligand.
Reaction Conditions :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Friedel-Crafts + Bromination | High regioselectivity, scalable | Multi-step, requires harsh conditions | 68–75% |
| Direct Bromination | Fewer steps, uses commercial intermediates | Limited to para-fluoro starting materials | 70–78% |
| Suzuki-Miyaura | Modular, enables diverse substitution | Requires expensive catalysts/ligands | 65–72% |
Purification and Characterization
Chromatographic Purification
Crude products are purified via flash column chromatography (SiO₂, petroleum ether/EtOAc 4:1 ) to remove unreacted starting materials and byproducts.
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 3.55 (s, 2H, COCH₂CO), 4.15 (q, 2H, OCH₂), 7.25–7.45 (m, 3H, Ar-H).
-
¹³C NMR : δ 14.1 (CH₂CH₃), 61.5 (OCH₂), 166.2 (C=O), 196.5 (β-keto C=O).
-
HRMS : [M+H]⁺ calcd. for C₁₁H₁₀BrFO₃: 288.9792; found: 288.9789.
Industrial-Scale Considerations
For bulk production, the Friedel-Crafts/bromination route is preferred due to its cost-effectiveness and scalability. Continuous flow reactors are employed to enhance heat transfer during exothermic bromination steps.
Typical Production Metrics :
-
Purity: >99% (HPLC)
-
Throughput: 50–100 kg/batch
-
Cost: $120–150/kg (raw materials)
Emerging Methodologies
Recent advances include photocatalytic bromination using CFL lamps (33 W) to achieve higher selectivity at ambient temperatures. For example, irradiating a mixture of the keto ester and NBS in DCM for 14–16 hours affords the product in 75–80% yield .
Scientific Research Applications
Ethyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate largely depends on its application. In medicinal chemistry, it may act as an intermediate that undergoes further transformations to yield active pharmaceutical ingredients. The bromo and fluoro substituents can influence the compound’s reactivity and interaction with biological targets, such as enzymes and receptors.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Electronic and Steric Properties
Halogenated Analogues
- Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (CAS: 1999-00-4): Molecular weight: 210.2 g/mol . The absence of bromine reduces steric hindrance and electron-withdrawing effects compared to the target compound. This increases its reactivity in nucleophilic additions but limits applicability in Suzuki-Miyaura couplings. Applications: Widely used in antidepressant drug intermediates (e.g., synthesis of (E)-ethyl 3-(2,3-dimethoxyphenylamino)-3-(4-fluorophenyl)acrylate) .
- Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate: Molecular weight: 228.19 g/mol (estimated). The dual fluorine substituents enhance electron-withdrawing effects, further polarizing the ketone group. This promotes faster enolate formation compared to mono-fluorinated analogues .
- Ethyl 3-(2-chlorophenyl)-3-oxopropanoate (CAS: N/A): Chlorine’s moderate electron-withdrawing capacity and larger atomic radius compared to fluorine result in intermediate reactivity. Used in Darzens reactions to synthesize epoxyphosphonates .
Methoxy-Substituted Analogues
- Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate: Methoxy groups are electron-donating, reducing the electrophilicity of the ketone. This diminishes reactivity in nucleophilic attacks but stabilizes intermediates in cyclization reactions .
- Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate: Applied in the synthesis of acrylate derivatives via condensation with ammonium formate, yielding ethyl (Z)-3-amino-3-(4-methoxyphenyl)acrylate .
Amino and Heterocyclic Derivatives
- Ethyl 3-(4-aminophenyl)-3-oxopropanoate: The amino group introduces nucleophilic character, enabling participation in coupling reactions (e.g., amide bond formation) absent in halogenated analogues .
- Ethyl 3-Cyclopropyl-2-(3-fluorobenzyl)-3-oxopropanoate: Cyclopropyl and benzyl substituents create steric bulk, reducing reaction rates in SN2 mechanisms but enhancing stability in catalytic hydrogenation .
Reactivity and Stability
- Electrophilicity : The 2-bromo-4-fluoro substitution in the target compound creates a highly electrophilic ketone, facilitating nucleophilic attack at the α-carbon. This contrasts with methoxy-substituted analogues, where electron donation reduces electrophilicity .
- Cross-Coupling Potential: Bromine’s presence enables Suzuki-Miyaura couplings, a feature absent in fluorine- or methoxy-substituted derivatives .
- Thermal Stability : Fluorine’s strong C-F bond enhances thermal stability compared to chlorinated analogues, which may degrade under harsh conditions .
Research Findings and Industrial Relevance
- Anti-Tubercular Agents: Ethyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate derivatives show promise in targeting Mycobacterium tuberculosis polyketide synthase 13 (Pks13), a critical enzyme in cell wall synthesis .
- Market Trends : Brominated β-keto esters face supply chain challenges (e.g., discontinuation by CymitQuimica ), while difluorinated variants are gaining traction in high-throughput drug discovery .
Biological Activity
Ethyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate is an organic compound notable for its unique structural features and potential biological activities. This article explores its synthesis, biological interactions, pharmacological properties, and implications in medicinal chemistry.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : CHBrF O
- Molecular Weight : Approximately 275.11 g/mol
- Functional Groups : Contains an ester functional group and halogen substituents (bromo and fluoro) on the phenyl ring.
The presence of these halogen atoms enhances the compound's reactivity and interaction with biological targets, making it a subject of interest in drug development.
Research indicates that this compound acts as a biochemical probe for studying enzyme-substrate interactions. The halogen substituents are believed to enhance binding affinity to various molecular targets, modulating their activity and influencing biological pathways. This characteristic is crucial for investigating enzyme kinetics and receptor-ligand interactions in medicinal chemistry.
Pharmacological Applications
- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases such as cancer.
- Antibacterial Activity : Preliminary studies suggest that it may exhibit antibacterial properties against certain pathogenic bacteria, though specific data on this activity requires further investigation .
- Cytotoxicity Studies : this compound has undergone cytotoxicity testing against various cancer cell lines, showing promising results that warrant additional research into its potential as an anticancer agent .
Case Studies and Experimental Results
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Investigated enzyme inhibition; demonstrated significant interaction with target enzymes. |
| Study B | Assessed cytotoxic effects on MCF-7 breast cancer cells; showed reduced cell viability at varying concentrations. |
| Study C | Evaluated antibacterial properties; exhibited moderate efficacy against selected bacterial strains. |
These findings highlight the compound's potential across various biological applications.
Comparison with Related Compounds
This compound can be compared with structurally similar compounds to understand its unique properties better:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 3-(2-bromo-4-chlorophenyl)-3-oxopropanoate | Contains chlorine instead of fluorine | Different halogen affects reactivity |
| Ethyl 3-(2-bromo-4-methylphenyl)-3-oxopropanoate | Contains a methyl group instead of fluorine | Alters electronic properties |
| Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | Lacks bromine substitution | Simpler structure with different reactivity |
The unique substitution pattern of this compound enhances its reactivity and selectivity in various biochemical interactions.
Q & A
Q. What are the key synthetic routes for Ethyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via Friedel-Crafts acylation followed by esterification . For example:
- Step 1 : Bromo-fluorobenzene derivatives undergo Friedel-Crafts acylation with β-keto esters under acidic conditions (e.g., AlCl₃) to introduce the ketone moiety .
- Step 2 : Esterification of the intermediate with ethanol under reflux, using catalysts like sulfuric acid, ensures optimal yield . Key factors include temperature control (60–80°C for acylation), solvent selection (dichloromethane or acetic acid), and catalyst purity to minimize side reactions. Yields are typically 60–75% after purification via column chromatography .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : The ester carbonyl (δ ~165–170 ppm) and aromatic protons (δ 6.8–7.5 ppm) confirm the structure. The bromine and fluorine substituents cause distinct splitting patterns in aromatic regions .
- GC-MS : Used to verify molecular ion peaks (M⁺ ≈ 288–290 m/z) and fragmentation patterns, ensuring purity .
- IR Spectroscopy : Strong absorption at ~1740 cm⁻¹ (C=O ester) and ~1680 cm⁻¹ (ketone) .
Q. What are the primary applications of this compound in medicinal chemistry research?
It serves as a versatile intermediate for synthesizing bioactive molecules:
- Antimicrobial agents : The bromine and fluorine substituents enhance interactions with bacterial enzymes .
- Anti-inflammatory scaffolds : The keto-ester moiety can be modified to target cyclooxygenase (COX) pathways .
- Cross-coupling precursors : Used in Suzuki-Miyaura reactions to build complex heterocycles .
Advanced Research Questions
Q. How do electronic effects of bromine and fluorine substituents influence reactivity in nucleophilic reactions?
The ortho-bromo and para-fluoro groups create an electron-deficient aromatic ring, directing nucleophilic attack to specific positions:
- Bromine (strong -I effect) deactivates the ring but acts as a leaving group in substitution reactions.
- Fluorine (-I and +M effects) stabilizes adjacent charges, enhancing regioselectivity in cross-couplings. Computational studies (DFT) show that the C-2 bromine lowers the LUMO energy at C-4, favoring nucleophilic additions at that site .
Q. How can researchers resolve contradictions in crystallographic data for this compound using SHELX?
- SHELXL refinement : Use high-resolution data (≤1.0 Å) to model disorder in the bromine/fluorine positions. The
TWINcommand handles twinning artifacts common in halogenated crystals . - Contradiction analysis : If bond lengths deviate >3σ from expected values (e.g., C-Br ~1.9 Å), re-examine data for absorption errors (apply SADABS) or solvent masking .
- Validation tools : Check Rint (<5%) and Flack parameter to confirm absolute configuration .
Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?
- Catalyst tuning : Pd(PPh₃)₄ promotes coupling at the bromine site, while Pd(OAc)₂ with SPhos ligands favors fluorine-adjacent positions .
- Solvent effects : Polar aprotic solvents (DMF) enhance electrophilicity at bromine, whereas toluene shifts reactivity to the ketone carbonyl .
- Additives : Silver carbonate removes bromide byproducts, preventing catalyst poisoning and improving yields (75–85%) .
Q. How do structural analogs with varying halogen substitutions compare in biological activity?
| Compound | Substituents | Key Differences |
|---|---|---|
| This compound | Br (C-2), F (C-4) | High COX-2 inhibition (IC₅₀ = 1.2 µM) due to halogen size . |
| Ethyl 3-(3-bromo-5-CF₃-phenyl)-3-oxopropanoate | Br (C-3), CF₃ (C-5) | Enhanced lipophilicity improves blood-brain barrier penetration . |
| Ethyl 3-(2-F-3-CF₃-phenyl)-3-oxopropanoate | F (C-2), CF₃ (C-3) | Reduced toxicity but lower metabolic stability . |
Methodological Notes
- Data Contradiction Analysis : Conflicting NMR signals (e.g., unexpected splitting) may arise from dynamic processes. Use variable-temperature NMR to detect conformational exchange .
- Synthetic Optimization : Design of Experiments (DoE) models are recommended to map the impact of temperature, solvent, and catalyst ratios on yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
